

Spectroscopic Characterization of 4-(Methylsulfonylamino)benzylamine Hydrochloride: A Technical Guide

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Compound of Interest

4-

Compound Name: (Methylsulfonylamino)benzylamine
hydrochloride

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This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and purity assessment of **4-(Methylsulfonylamino)benzylamine hydrochloride**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to offer a foundational understanding of the principles, experimental design, and data interpretation integral to robust chemical analysis.

Introduction: The Molecular Blueprint

4-(Methylsulfonylamino)benzylamine hydrochloride, with the CAS Number 128263-66-1, is a fine chemical intermediate. Its molecular structure, comprising a substituted benzene ring, a sulfonamide linkage, and a benzylamine moiety, presents a unique spectroscopic fingerprint. Accurate characterization is paramount to ensuring its identity, purity, and suitability for downstream applications in research and development. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) in creating a comprehensive analytical profile of this compound.

Chemical Structure:

- IUPAC Name: N-[4-(aminomethyl)phenyl]methanesulfonamide;hydrochloride[1]

- Molecular Formula: C₈H₁₃ClN₂O₂S[\[1\]](#)
- Molecular Weight: 236.71 g/mol [\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. [\[2\]](#)[\[3\]](#)

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons and their relative arrangement within the molecule.

While an experimental spectrum is confirmed to be "Consistent with structure" on a certificate of analysis, the specific data is not publicly available.[\[4\]](#) Based on the analysis of structurally similar compounds, such as benzylamine and N-phenylmethanesulfonamide, a predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following key signals:

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.0 - 3.2	Singlet	3H	CH ₃ -SO ₂	The methyl protons are adjacent to the electron-withdrawing sulfonyl group, leading to a downfield shift.
~4.0 - 4.2	Singlet	2H	Ar-CH ₂ -NH ₃ ⁺	The benzylic protons are deshielded by the adjacent aromatic ring and the positively charged amino group.
~7.2 - 7.4 (doublet)	Doublet	2H	Aromatic protons (ortho to CH ₂ NH ₃ ⁺)	These aromatic protons are part of an AA'BB' spin system, appearing as a doublet due to coupling with the adjacent aromatic protons.
~7.5 - 7.7 (doublet)	Doublet	2H	Aromatic protons (ortho to NHSO ₂ CH ₃)	These protons are also part of the AA'BB' system and are deshielded by the adjacent

sulfonamide group.

~8.5 - 9.0 Broad Singlet 3H $-\text{NH}_3^+$

The protons of the ammonium group are exchangeable and typically appear as a broad signal. Its chemical shift can be highly dependent on concentration and residual water in the solvent.

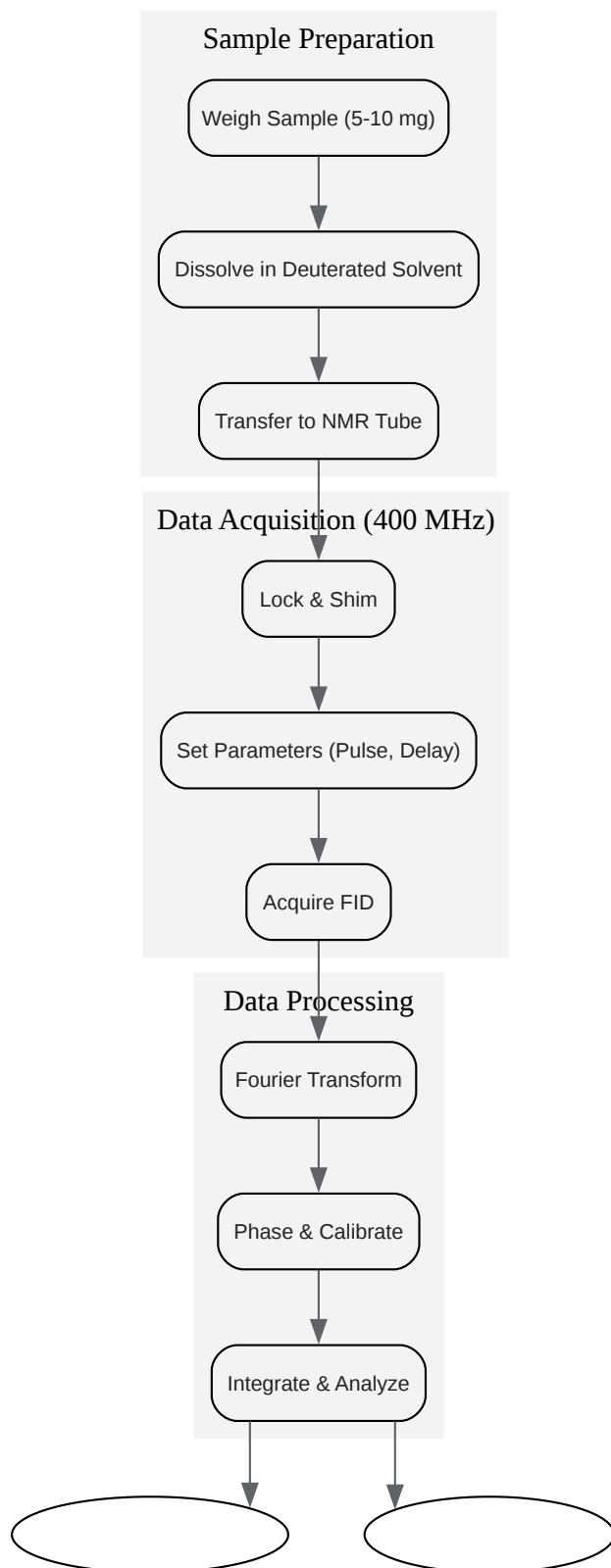
~9.5 - 10.0 Singlet 1H $\text{SO}_2\text{-NH-Ar}$

The sulfonamide proton is acidic and its signal is typically a singlet, appearing further downfield.

The choice of solvent and instrument parameters is critical for acquiring high-quality data.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **4-(Methylsulfonylamino)benzylamine hydrochloride**.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup (for a 400 MHz spectrometer):
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
 - Use a 90° pulse angle.
 - Set the relaxation delay to at least 5 times the longest T_1 relaxation time of the protons of interest (typically 1-5 seconds).
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale to the reference signal (TMS at 0.00 ppm).
 - Integrate the signals to determine the relative number of protons.

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Caption: Workflow for ^1H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.

Based on the structure, the following carbon signals are predicted:

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~40 - 45	$\text{CH}_3\text{-SO}_2$	The methyl carbon is shielded relative to the aromatic carbons.
~45 - 50	$\text{Ar-CH}_2\text{-NH}_3^+$	The benzylic carbon is influenced by the aromatic ring and the amino group.
~120 - 122	Aromatic CH (ortho to NHSO_2CH_3)	These carbons are shielded relative to the other aromatic carbons.
~128 - 130	Aromatic CH (ortho to CH_2NH_3^+)	These carbons are in a typical aromatic region.
~135 - 140	Aromatic Quaternary C (ipso to CH_2NH_3^+)	The ipso-carbon attached to the benzylamine group.
~140 - 145	Aromatic Quaternary C (ipso to NHSO_2CH_3)	The ipso-carbon attached to the sulfonamide group, expected to be the most downfield aromatic carbon due to the electron-withdrawing nature of the sulfonamide.

- Sample Preparation:
 - A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR (20-50 mg in ~0.7 mL of solvent).
- Instrument Setup (for a 100 MHz spectrometer):

- Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
- Set a wider spectral width (e.g., 0 to 220 ppm).
- A longer acquisition time and a larger number of scans are necessary due to the low natural abundance of ^{13}C .

Caption: Workflow for ^{13}C NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of **4-(Methylsulfonylamino)benzylamine hydrochloride** is expected to show characteristic absorption bands for its functional groups:

Predicted Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3300 - 3400 (broad)	N-H stretch	$-\text{NH}-\text{SO}_2$
~3000 - 3100	C-H stretch (aromatic)	Aromatic Ring
~2800 - 3000 (broad)	N-H stretch	$-\text{NH}_3^+$
~1600 - 1620	C=C stretch	Aromatic Ring
~1450 - 1500	C=C stretch	Aromatic Ring
~1320 - 1360	Asymmetric SO_2 stretch	Sulfonamide
~1150 - 1180	Symmetric SO_2 stretch	Sulfonamide
~800 - 850	C-H out-of-plane bend (para-substituted)	Aromatic Ring

The presence of strong bands around 1350 cm^{-1} and 1150 cm^{-1} is particularly diagnostic for the sulfonamide group.^[1]

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid sample onto the crystal.
 - Apply pressure using the anvil to ensure good contact.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .

Caption: Workflow for FT-IR analysis.

High-Resolution Mass Spectrometry (HRMS): Exact Mass and Formula Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition.^{[5][6]}

For **4-(Methylsulfonylamino)benzylamine hydrochloride**, the analysis would focus on the free base ($\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2\text{S}$), which has a monoisotopic mass of 200.0620 Da.

- Technique: Electrospray Ionization (ESI) in positive ion mode is the method of choice.
- Expected Ion: The protonated molecule $[\text{M}+\text{H}]^+$ would be observed.
- Calculated m/z for $[\text{C}_8\text{H}_{13}\text{N}_2\text{O}_2\text{S}]^+$: 201.0698
- Sample Preparation:

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Instrument Setup (e.g., Q-TOF or Orbitrap):
 - Infuse the sample solution into the ESI source.
 - Optimize ionization parameters (e.g., capillary voltage, gas flow rates).
 - Acquire data in a high-resolution mode, ensuring a mass accuracy of < 5 ppm.
- Data Analysis:
 - Determine the m/z of the most abundant ion in the molecular ion cluster.
 - Use the instrument software to calculate the elemental composition that corresponds to the measured accurate mass.

Caption: Workflow for HRMS analysis.

Conclusion: A Synergistic Approach

The comprehensive spectroscopic characterization of **4-(Methylsulfonylamino)benzylamine hydrochloride** is achieved through the synergistic application of NMR, FT-IR, and HRMS. While ^1H and ^{13}C NMR establish the carbon-hydrogen framework and connectivity, FT-IR confirms the presence of key functional groups. Finally, HRMS provides an unambiguous determination of the elemental formula. Together, these techniques provide a self-validating system for structural confirmation and purity assessment, ensuring the quality and reliability of this important chemical building block.

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